
3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide is an intriguing compound that combines structural features of adamantane and benzodioxole within a benzofuran scaffold. This hybrid structure imparts unique physicochemical properties that can be harnessed in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize this compound, a series of chemical reactions is typically required:
Formation of the Adamantane Amide
Starting with adamantane-1-carboxylic acid.
Conversion to adamantane-1-amine through an amide coupling reaction using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Formation of Benzodioxole Intermediate
Benzodioxole is synthesized through a catalytic hydrogenation of catechol with 1,2-dibromoethane, followed by cyclization.
Benzofuran Ring Construction
Benzofuran can be synthesized via the palladium-catalyzed cross-coupling of a 2-bromobenzaldehyde with a suitable alkyne.
Final Coupling
The adamantane-1-amido moiety is coupled with the benzodioxole-benzofuran intermediate through amide bond formation using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production involves optimizing the synthetic routes to increase yield and scalability. Advanced techniques such as continuous flow chemistry might be employed to streamline these processes. Catalyst selection, solvent choice, and reaction conditions are fine-tuned for optimal efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation
Undergoes oxidative degradation when exposed to strong oxidizing agents, potentially yielding various oxidized derivatives.
Reduction
Reduction of the amide functional group can occur with hydride reagents like lithium aluminum hydride (LiAlH4), forming the corresponding amine.
Substitution
Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Nitrating agents, sulfonating agents, halogenating agents
Major Products
Oxidation: : Carboxylic acids, aldehydes, ketones
Reduction: : Amines
Substitution: : Halogenated or nitro-substituted benzofuran derivatives
Aplicaciones Científicas De Investigación
Chemistry
Catalyst Development: : As a ligand for the development of novel catalysts in organic transformations.
Biology
Enzyme Inhibition Studies: : Potential inhibitor for enzymes involved in metabolic pathways.
Medicine
Pharmaceutical Development: : Research into its potential as a therapeutic agent for neurodegenerative diseases due to its structural features.
Industry
Material Science: : Used in the development of novel polymers and advanced materials with unique properties.
Mecanismo De Acción
The compound's effects are primarily due to its interaction with biological targets, including enzymes and receptors. The adamantane moiety provides stability and facilitates passage through biological membranes, while the benzodioxole and benzofuran rings interact with specific molecular targets, modulating their activity. This compound might inhibit enzymes by binding to their active sites or altering receptor function through allosteric modulation.
Comparación Con Compuestos Similares
Similar Compounds
3-(adamantane-1-amido)-N-(2,4-dichlorophenyl)-1-benzofuran-2-carboxamide
3-(adamantane-1-amido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
Highlighting Uniqueness
Structural Differences: : While similar compounds share the adamantane and benzofuran framework, substitutions on the benzodioxole moiety can greatly influence their properties and biological activities.
Biological Activity: : The presence of the benzodioxole ring in our compound might enhance binding affinity and selectivity towards specific biological targets compared to other similar compounds.
Propiedades
IUPAC Name |
3-(adamantane-1-carbonylamino)-N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c30-25(28-18-5-6-21-22(10-18)33-14-32-21)24-23(19-3-1-2-4-20(19)34-24)29-26(31)27-11-15-7-16(12-27)9-17(8-15)13-27/h1-6,10,15-17H,7-9,11-14H2,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMWAPKVIFXPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC7=C(C=C6)OCO7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
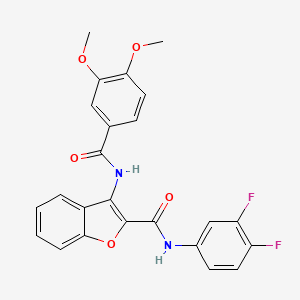
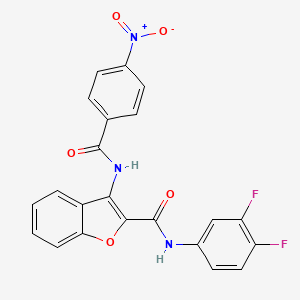
![N-(3,4-difluorophenyl)-3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6490397.png)
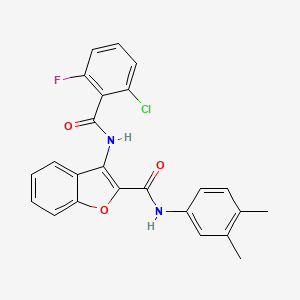
![N-(3,4-dimethylphenyl)-3-[2-(naphthalen-1-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490406.png)

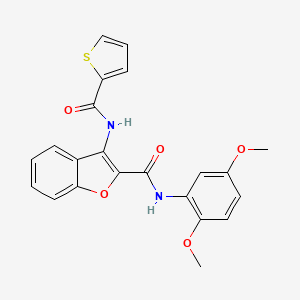
![N-(2,5-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide](/img/structure/B6490426.png)
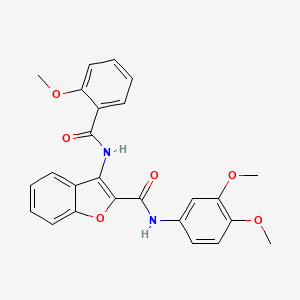
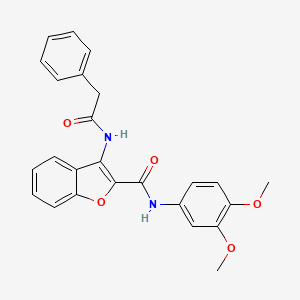
![N-(3,4-dimethoxyphenyl)-3-[2-(4-fluorophenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490453.png)
![N-(3,4-dimethoxyphenyl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490460.png)
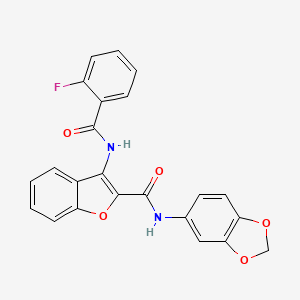
![2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6490481.png)
